Flurofamide

Overview

Description

Flurofamide is a potent bacterial urease inhibitor characterized by its structural mimicry of urea, enabling competitive binding to the enzymatic active site . It is primarily utilized to counteract urease-dependent pathologies, such as Ureaplasma-mediated lung dysfunction in preterm infants and ammonia overproduction in the colon. Mechanistically, this compound inhibits urease, an enzyme critical for urea hydrolysis into ammonia (NH₃) and carbon dioxide (CO₂). This inhibition restores epithelial sodium channel (ENaC) activity in alveolar cells and reduces systemic ammonia levels, addressing conditions like bronchopulmonary dysplasia and hepatic encephalopathy .

Structurally, this compound features a fluorinated aromatic moiety, which enhances its binding affinity and stability compared to non-fluorinated analogs. Its molecular weight is approximately 140,000 daltons in its active form, with optimal inhibitory activity observed at pH 5.0–6.5 .

Preparation Methods

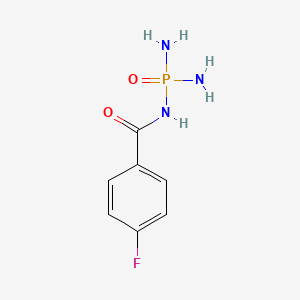

Flurofamide, chemically known as N-[diaminophosphinyl]-4-fluorobenzamide, can be synthesized through various synthetic routes. One common method involves the reaction of 4-fluorobenzoic acid with phosphorus oxychloride (POCl3) to form 4-fluorobenzoyl chloride. This intermediate is then reacted with diaminophosphinic acid to yield this compound . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

Flurofamide undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.

Substitution: this compound can undergo substitution reactions where the fluorine atom or other functional groups are replaced by different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Biochemical Applications

Flurofamide's primary biochemical application lies in its ability to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial in various clinical conditions where excessive ammonia production can be detrimental.

Table 1: Urease Inhibition Efficacy

| Study Reference | Urease Source | IC50 (μM) | Observations |

|---|---|---|---|

| Ureaplasma parvum | ≤2 | Significant reduction in ammonia production | |

| Colonic Microflora | N/A | Effective suppression of ammonia production |

Microbiological Applications

This compound has been employed in microbiological studies to investigate its effects on various bacterial strains, particularly those producing urease.

Case Study: Ureaplasma Infections

In a study examining Ureaplasma respiratory infections, this compound demonstrated significant efficacy in reducing ammonia levels in infected mice. When administered prophylactically or therapeutically, this compound resulted in lower blood ammonia levels compared to untreated controls .

Table 2: Effects on Ureaplasma Species

| Ureaplasma Isolate | Prophylactic Dose (mg/kg) | Ammonia Levels (μmol/L) Post-Treatment |

|---|---|---|

| U. parvum | 6 | 10.9 ± 4.0 |

| Untreated Control | N/A | 26.5 ± 17.7 |

Clinical Applications

The clinical potential of this compound extends to treating conditions associated with urease activity, such as urinary stones and hyperammonemia.

Therapeutic Potential

This compound has shown promise in treating infection-induced urinary stones due to its ability to inhibit urease activity, thereby reducing ammonia production and preventing stone formation .

Table 3: Clinical Outcomes

| Condition | Treatment Regimen | Outcome |

|---|---|---|

| Hyperammonemia | This compound 6 mg/kg | Significant reduction in blood NH3 levels |

| Infection-induced urinary stones | This compound administration | Decreased incidence of stone formation |

Industrial Applications

Beyond clinical research, this compound is being explored for industrial applications, particularly in agriculture where urease inhibitors can enhance nitrogen use efficiency in fertilizers.

Potential Benefits

- Reducing ammonia volatilization from fertilizers can improve crop yield and minimize environmental impact.

Mechanism of Action

Flurofamide exerts its effects by inhibiting the enzyme urease. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease, this compound prevents the production of ammonia, which is crucial in conditions like hyperammonemia. The molecular targets of this compound include the active site of urease, where it binds and inhibits the enzyme’s activity .

Comparison with Similar Compounds

Flurofamide belongs to a class of urea analogs and urease inhibitors. Below, it is compared with acetohydroxamic acid (AHA) and thiourea derivatives, emphasizing efficacy, structural features, and clinical applications.

Acetohydroxamic Acid (AHA)

- Mechanism: AHA reversibly inhibits urease by chelating nickel ions in the enzyme’s active site.

- Efficacy : AHA exhibits lower potency, requiring higher concentrations (IC₅₀ ~10–100 µM) to achieve partial inhibition. In contrast, this compound reduces ammonia production to <5% of baseline levels at clinically achievable doses .

- Clinical Limitations : AHA’s poor bioavailability and side effects (e.g., hemolytic anemia) led to its discontinuation in hepatic encephalopathy trials. This compound’s fluorine moiety improves target specificity and reduces off-target toxicity .

Thiourea Derivatives

- Mechanism: Thioureas block urease activity via covalent modification of cysteine residues. This non-competitive mechanism differs from this compound’s substrate mimicry .

- Efficacy : While effective in vitro, thioureas often fail in vivo due to rapid metabolism and poor tissue penetration. This compound’s stability in physiological pH ranges (5.0–6.5) enhances its therapeutic utility .

- Applications : Thioureas are primarily research tools, whereas this compound has demonstrated clinical relevance in pulmonary and gastrointestinal models .

Comparative Data Table

Key Research Findings

- Mechanistic Insights : this compound’s inhibition of Erk1/2 phosphorylation in infected cells suggests a dual role in modulating both enzymatic activity and inflammatory signaling .

Biological Activity

Flurofamide, chemically known as N-[diaminophosphinyl]-4-fluorobenzamide, is a potent urease inhibitor that has garnered attention for its biological activity, particularly in the context of ureaplasmal infections and associated conditions. This compound has shown promise in both preventing and treating hyperammonemia induced by Ureaplasma species, which are known to cause respiratory infections and other complications, especially in immunocompromised individuals.

This compound acts primarily by inhibiting urease, an enzyme produced by Ureaplasma species that catalyzes the hydrolysis of urea to ammonia. This reaction can lead to elevated ammonia levels in the blood, resulting in hyperammonemia, which is particularly dangerous for vulnerable populations such as preterm infants and patients with compromised immune systems. By blocking urease activity, this compound effectively reduces ammonia production, thus mitigating the associated toxic effects.

Key Findings from Research Studies

- Inhibition of Ammonia Production : this compound demonstrated significant inhibition of ammonia production from urea at concentrations as low as 2 μM across various Ureaplasma isolates. This was confirmed through both in vitro and in vivo studies using mouse models .

- Effects on Blood Ammonia Levels : In a study involving mice infected with Ureaplasma parvum, administration of 6 mg/kg this compound resulted in a marked decrease in blood ammonia levels—10.9 ± 4.0 μmol/L compared to 26.5 ± 17.7 μmol/L in untreated controls (P = 0.0146) .

- Restoration of Epithelial Function : this compound was shown to restore sodium transport and epithelial sodium channel (ENaC) activity in Ureaplasma-infected fetal lung epithelial cells. This restoration was linked to the prevention of Ureaplasma-induced phosphorylation of Erk1/2, suggesting a broader impact on cellular signaling pathways influenced by urease activity .

Case Study 1: Prevention and Treatment of Ureaplasma-Induced Hyperammonemia

- Objective : To evaluate the efficacy of this compound in preventing and treating hyperammonemia caused by Ureaplasma infection.

- Methodology : Mice were administered this compound either prophylactically (one hour before infection) or therapeutically (24 hours post-infection).

- Results : Prophylactic treatment led to a significant reduction in blood ammonia levels compared to untreated mice, while therapeutic administration also showed beneficial effects but with less pronounced results .

Case Study 2: Impact on Preterm Infants

- Background : Preterm infants are particularly susceptible to Ureaplasma infections, which can lead to severe respiratory complications.

- Findings : this compound's ability to inhibit urease may offer a novel non-antibiotic treatment option for managing Ureaplasma colonization in this vulnerable population, potentially improving outcomes during lung transition periods .

Data Table

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for identifying and quantifying Flurofamide in experimental samples?

- Methodological Guidance : Use high-performance liquid chromatography (HPLC) with UV detection for quantification, ensuring a limit of detection (LOD) ≤ 0.1 µg/mL. Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS). Cross-validate results using reference standards and include calibration curves with R² ≥ 0.99 .

- Data Reporting : Tabulate parameters like retention time, peak area, and signal-to-noise ratios. Example:

| Technique | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (%) |

|---|---|---|---|

| HPLC-UV | 0.05 | 0.15 | 98.2 |

| NMR | N/A | N/A | 99.5 |

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Guidance : Employ design of experiments (DoE) to test variables (e.g., reaction temperature, solvent ratio). Use thin-layer chromatography (TLC) for real-time purity assessment. Purify via recrystallization or column chromatography, reporting yield percentages and purity (e.g., ≥95% by HPLC) .

Q. What in vitro models are suitable for preliminary assessments of this compound’s bioactivity?

- Methodological Guidance : Use cell-based assays (e.g., enzyme inhibition in E. coli or mammalian cell lines) with dose-response curves (IC₅₀ calculations). Include positive/negative controls and triplicate replicates. Validate via Western blotting or ELISA if targeting specific proteins .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported mechanistic pathways?

- Methodological Guidance : Apply the FINERMAPS framework to ensure feasibility and relevance . Conduct orthogonal assays (e.g., kinetic studies vs. molecular docking) to cross-verify mechanisms. Use statistical tools like ANOVA with post-hoc tests to analyze discrepancies. Document conflicting data in a comparative table:

| Study | Model System | Proposed Mechanism | Key Evidence |

|---|---|---|---|

| A (2020) | In vitro | Enzyme X inhibition | IC₅₀ = 2 µM |

| B (2022) | In vivo | Gene Y suppression | qPCR data |

Q. What strategies ensure reproducibility when scaling this compound experiments from in vitro to in vivo models?

- Methodological Guidance : Follow ARRIVE guidelines for animal studies. Standardize dosing (mg/kg), administration routes, and endpoint measurements (e.g., plasma concentration via LC-MS). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge scales. Report all variables (e.g., animal strain, fasting status) .

Q. How can researchers leverage computational tools to predict this compound’s off-target effects?

- Methodological Guidance : Perform molecular dynamics simulations (e.g., using GROMACS) and cheminformatics (e.g., SwissTargetPrediction). Validate predictions with high-throughput screening. Use ROC curves to assess predictive accuracy .

Q. Methodological Frameworks

Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

- Guidance : Use PICOT (Population, Intervention, Comparison, Outcome, Time) for clinical studies or FINER (Feasible, Interesting, Novel, Ethical, Relevant) for preclinical work . Example:

- PICOT : "In Drosophila models (P), does this compound (I) reduce oxidative stress markers (O) compared to ascorbic acid (C) over 14 days (T)?"

Q. How should researchers address data variability in this compound’s cytotoxicity assays?

- Methodological Guidance : Apply Bland-Altman analysis to assess inter-lab variability. Use robust Z-factor scoring to evaluate assay quality. Include error bars and confidence intervals in graphs .

Q. Ethical and Reporting Standards

Q. What are the essential components of a data management plan (DMP) for this compound research?

- Guidance : Specify storage formats (e.g., .csv for raw HPLC data), metadata standards (ISA-Tab), and repositories (Zenodo). Address FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How to comply with journal guidelines when publishing this compound research?

Properties

IUPAC Name |

N-diaminophosphoryl-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN3O2P/c8-6-3-1-5(2-4-6)7(12)11-14(9,10)13/h1-4H,(H5,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZFVMCWPLMLTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NP(=O)(N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN3O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045654 | |

| Record name | Flurofamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70788-28-2 | |

| Record name | N-(Diaminophosphinyl)-4-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70788-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flurofamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070788282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flurofamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flurofamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flurofamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUROFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/599XHU06GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.